4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
Description
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a cyclobutyl group at position 2. The chlorine atom enhances electrophilicity, facilitating interactions with biological targets, while the cyclobutyl group introduces steric bulk and conformational rigidity, which may improve binding specificity . Though direct synthesis data for this compound is absent in the provided evidence, analogous pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cycloaddition or multi-step annulation reactions involving ynones and azides .
Properties
IUPAC Name |
4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-6-8(7-2-1-3-7)13-14(9)5-4-12-10/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCCMMTFHILAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis
- Pyrazine Derivative Formation: The initial step involves synthesizing a suitably functionalized pyrazine precursor, often derived from quinoxaline or similar heterocyclic compounds. This is achieved through condensation reactions involving 1,2-diamines with diketones or related compounds under reflux conditions.
Cyclobutyl Substitution
- Nucleophilic Substitution on Pyrazine: The cyclobutyl group is introduced via nucleophilic substitution at the appropriate position on the pyrazine ring. This can be achieved by reacting the pyrazine precursor with cyclobutyl halides (e.g., cyclobutyl bromide or chloride) in the presence of a base such as potassium carbonate, often under reflux or microwave conditions to enhance yield and reaction rate.
Chlorination
- Selective Chlorination: The chlorination at the 4-position of the pyrazine ring is typically performed using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Microwave-assisted chlorination has been reported to improve selectivity and reaction efficiency.
Overall Synthetic Route
Research Findings on Synthesis
Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the chlorination and cyclobutyl substitution steps, leading to higher yields and purer products. This method reduces reaction times from hours to minutes and improves selectivity.
Use of Protecting Groups: In some protocols, protecting groups are employed to prevent undesired side reactions during substitution steps, especially when multiple reactive sites are present.
Purification: Post-synthesis purification typically involves chromatography techniques such as flash chromatography or recrystallization, ensuring high purity (>95%) necessary for biological testing.
Data Tables
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyrazine core synthesis | Diamines + diketones | Reflux, solvent-dependent | 60-75% | Conventional or microwave |
| Cyclobutyl substitution | Cyclobutyl halide + K₂CO₃ | Reflux or microwave | 70-85% | Microwave enhances rate |
| Chlorination | POCl₃ or SOCl₂ | Microwave or reflux | 65-80% | Selective at 4-position |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo[1,5-a]pyrazine derivatives are highly dependent on substituents. Key comparisons include:
Key Observations :
- Cyclobutyl vs.
- Aryl vs. Cycloalkyl Substituents : Fluorophenyl and dimethoxyphenyl groups (e.g., in ) improve π-π stacking and solubility, respectively, whereas cyclobutyl may optimize hydrophobic interactions in binding pockets.
- Biological Activity: Pyrazolo[1,5-a]quinoxaline derivatives with 4–5 carbon alkyl chains show potent TLR7 antagonism , suggesting that cyclobutyl’s four-membered ring might similarly enhance activity in related targets.
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to halogenated analogs. The cyclobutyl group’s hydrophobicity may reduce solubility but enhance membrane permeability.
Biological Activity
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1595541-80-2
- Molecular Formula : C9H10ClN3
- Molecular Weight : 197.65 g/mol
The compound features a pyrazolo[1,5-a]pyrazine core with a cyclobutyl group and a chlorine atom, which may contribute to its biological activity through interactions with various biological targets.
Synthesis Methods
The synthesis of this compound has been achieved through various methods, including:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields.
- Click Chemistry : Utilized for constructing complex pyrazine derivatives.
- Conventional Heating : Traditional methods still yield effective results but may take longer.
Antiviral Properties
Recent studies have indicated that compounds related to pyrazolo[1,5-a]pyrazine exhibit significant antiviral activity against pathogens such as SARS-CoV-2. For instance, derivatives of pyrazole have shown promising results in inhibiting viral replication with IC50 values comparable to established antiviral drugs like Favipiravir. The selectivity index (SI) indicates a favorable therapeutic window for these compounds.
| Compound | IC50 (mM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Favipiravir | 0.2064 | High |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or cellular processes.
- Protein Interactions : It may bind to target proteins, altering their function and disrupting pathways essential for pathogen survival or proliferation.
Cytotoxicity Studies
Cytotoxicity assessments are critical for determining the safety profile of any new compound. Preliminary studies indicate that while some pyrazolo derivatives show potent antiviral activity, they also need to be evaluated for cytotoxic effects on human cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo derivatives:
- Study on Antiviral Efficacy :
- Mechanistic Insights :
- Toxicity Assessments :
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via cyclization reactions. A common method involves reacting cyclobutylhydrazine derivatives with chlorinated pyrazole precursors under dehydrating conditions (e.g., using POCl₃ or SOCl₂). Temperature control (80–120°C) and solvent polarity (e.g., DMF or toluene) critically affect cyclization efficiency . Alternative routes include palladium-catalyzed cross-coupling to introduce the cyclobutyl group, though this requires inert atmospheres and precise ligand selection (e.g., XPhos) to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Answer : High-resolution ¹H/¹³C NMR is essential for confirming regiochemistry, particularly distinguishing between pyrazole and pyrazine protons (δ 6.5–8.5 ppm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects of the cyclobutyl group. IR spectroscopy identifies C-Cl stretching (~550–600 cm⁻¹) and pyrazine ring vibrations .
Q. How does the 4-chloro substituent influence reactivity in nucleophilic substitution reactions?
- Answer : The electron-withdrawing chlorine at position 4 activates the pyrazine ring for nucleophilic substitution. Amines, thiols, or alkoxides displace the chloride under mild conditions (50–80°C in DMSO), with yields dependent on steric hindrance from the cyclobutyl group. Kinetic studies show pseudo-first-order behavior with amine nucleophiles .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Answer : Discrepancies often arise from solvent purity, trace moisture, or competing side reactions (e.g., ring-opening). Systematic optimization using Design of Experiments (DoE) can identify critical factors:
- Key variables : Reaction time, temperature, and equivalents of dehydrating agent.
- Resolution : Employing anhydrous solvents and molecular sieves improves reproducibility. Conflicting data from Pd-catalyzed routes may stem from ligand decomposition; switching to air-stable ligands (e.g., SPhos) enhances consistency .
Q. How can regioselective functionalization at position 7 be achieved, given steric constraints from the cyclobutyl group?
- Answer : Direct functionalization at position 7 requires directed ortho-metalation (DoM) strategies. Using a directing group (e.g., ester or amide) at position 2 enables lithiation at position 7 with LDA at −78°C, followed by quenching with electrophiles (e.g., aldehydes or iodine). Computational modeling (DFT) predicts favorable transition states for this pathway, avoiding steric clashes with the cyclobutyl moiety .
Q. What methodologies validate the compound’s mechanism of action in kinase inhibition assays?
- Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with modified cyclobutyl or chloro groups and testing against kinase panels (e.g., EGFR or CDK2). Molecular docking (AutoDock Vina) identifies hydrogen bonding between the chloro group and kinase hinge regions. Discrepancies between in silico predictions and IC₅₀ values may arise from solvation effects, addressed via Molecular Dynamics (MD) simulations .
Q. How do photophysical properties of this compound compare to analogs with different substituents?
- Answer : The 4-chloro-cyclobutyl group induces a bathochromic shift in UV-Vis spectra (λmax ~320 nm vs. 290 nm for methyl analogs) due to extended π-conjugation. Time-resolved fluorescence shows a lifetime of 4.2 ns, suggesting potential as a fluorophore. Comparative studies with furan- or thiophene-substituted analogs reveal solvent-dependent quantum yields, with acetonitrile enhancing emission intensity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
